3-methyl-4-[4-(2-methylpropoxy)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
3-METHYL-4-[4-(2-METHYLPROPOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 3-METHYL-4-[4-(2-METHYLPROPOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the triazolo[4,3-b]pyridazine moiety. The final steps involve the addition of the methylpropoxyphenyl group and the methyl group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-METHYL-4-[4-(2-METHYLPROPOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme functions.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with triazolo and pyrazolo moieties. These compounds often share similar properties but can differ in their specific biological activities and applications. For example, compounds like pyrazolo[3,4-d]pyrimidine and triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been studied for their anti-cancer properties but may differ in their enzyme inhibition profiles and cytotoxic activities .
Properties
Molecular Formula |
C22H23N7O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-methyl-4-[4-(2-methylpropoxy)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H23N7O2/c1-13(2)11-31-16-6-4-15(5-7-16)17-10-20(30)24-22-21(17)14(3)26-29(22)19-9-8-18-25-23-12-28(18)27-19/h4-9,12-13,17H,10-11H2,1-3H3,(H,24,30) |
InChI Key |
MHUDFCPMOKKHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(C)C)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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